molecular formula C9H10Cl2N2 B2982024 5-Chloro-1-methylindol-2-amine;hydrochloride CAS No. 2377036-20-7

5-Chloro-1-methylindol-2-amine;hydrochloride

Cat. No.: B2982024
CAS No.: 2377036-20-7
M. Wt: 217.09
InChI Key: VZQIMPKMTJOOPX-UHFFFAOYSA-N
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Description

5-Chloro-1-methylindol-2-amine;hydrochloride is a synthetic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely present in natural products and pharmaceuticals. The indole ring system is known for its biological activity and is found in various natural compounds, including neurotransmitters like serotonin and melatonin, as well as in many alkaloids and drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-methylindol-2-amine;hydrochloride typically involves the cyclization of ortho-substituted anilines or halobenzenes followed by functionalization of the indole ring. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . Another approach is the Bartoli indole synthesis, which uses nitroarenes and vinyl Grignard reagents .

Industrial Production Methods

Industrial production of indole derivatives often employs catalytic methods to improve yield and selectivity. Transition-metal catalysis, such as palladium-catalyzed cross-coupling reactions, is frequently used to introduce various substituents onto the indole ring . These methods are scalable and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-methylindol-2-amine;hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include halogenated indoles, aminoindoles, and various substituted indole derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 5-Chloro-1-methylindol-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various receptors and enzymes, modulating their activity. For example, indole derivatives are known to bind to serotonin receptors, influencing neurotransmission and potentially affecting mood and behavior . The exact molecular targets and pathways can vary depending on the specific structure and functional groups present on the indole ring .

Comparison with Similar Compounds

Properties

IUPAC Name

5-chloro-1-methylindol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2.ClH/c1-12-8-3-2-7(10)4-6(8)5-9(12)11;/h2-5H,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZQIMPKMTJOOPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)C=C1N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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